![molecular formula C4H5KO6 B1630022 Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate CAS No. 57341-16-9](/img/structure/B1630022.png)
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Overview
Description
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate, also known as potassium 2,3-dihydroxypropanoate, is a naturally occurring carboxylic acid found in a variety of organisms, including bacteria, fungi, and plants. It is a highly versatile compound with a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
Biochemical Reagent
Potassium D-tartrate monobasic is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound in various experimental procedures .
Primary Standard Buffer
In analytical chemistry, Potassium D-tartrate monobasic is employed as a primary standard buffer. It helps maintain a stable pH in solutions during chemical analyses .
Chelator in Research
This compound acts as a chelator, binding to metal ions which can be important in studies involving metalloproteins or other metal-containing biomolecules .
properties
IUPAC Name |
potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-YGEZSCCGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635623 | |
Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
CAS RN |
57341-16-9 | |
Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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